An In-depth Technical Guide to Ethyl 3-(2-Pyridyl)propiolate
An In-depth Technical Guide to Ethyl 3-(2-Pyridyl)propiolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(2-Pyridyl)propiolate (CAS Number: 66869-70-3), a heterocyclic propiolate with significant potential in synthetic organic chemistry and drug discovery. Despite its promising structure, detailed experimental data for this compound remains limited in publicly accessible literature. This guide, therefore, consolidates the available information on its properties, proposes a logical synthetic pathway, and discusses its anticipated reactivity based on established chemical principles. The document aims to serve as a foundational resource for researchers interested in exploring the applications of this versatile building block, while transparently acknowledging the current gaps in experimental data.
Introduction and Significance
Ethyl 3-(2-Pyridyl)propiolate is a bifunctional organic molecule that incorporates both a pyridine ring and an activated alkyne in the form of an ethyl propiolate moiety. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The propiolate group, on the other hand, is a highly versatile functional group, susceptible to a wide array of chemical transformations, most notably cycloaddition reactions and nucleophilic additions.
The strategic combination of these two functionalities in a single molecule makes Ethyl 3-(2-Pyridyl)propiolate a compelling building block for the synthesis of complex heterocyclic systems. Its potential applications span the synthesis of novel pharmaceutical intermediates, functional materials, and coordination chemistry ligands. This guide aims to provide a detailed understanding of its chemical identity and to stimulate further research into its synthetic utility.
Physicochemical Properties
Detailed experimental data on the physical properties of Ethyl 3-(2-Pyridyl)propiolate are not extensively reported. The information presented below is a compilation of data from chemical suppliers and computational predictions. Researchers are advised to handle the compound with care and to determine its physical properties experimentally as needed.
| Property | Value | Source |
| CAS Number | 66869-70-3 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | ethyl 3-(pyridin-2-yl)prop-2-ynoate | |
| Synonyms | 2-Propynoic acid, 3-(2-pyridinyl)-, ethyl ester, Ethyl 3-(pyridin-2-yl)propiolate | [1] |
| Physical State | Solid | [2] |
| Purity (Commercial) | ≥95% | [3] |
| Storage Conditions | Sealed in a dry environment, at 2-8°C or room temperature | [2][4] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in the available literature.
Synthesis and Mechanistic Considerations
The proposed synthesis involves the palladium- and copper-catalyzed coupling of a 2-halopyridine (such as 2-bromopyridine or 2-iodopyridine) with ethyl propiolate.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Ethyl 3-(2-Pyridyl)propiolate via Sonogashira coupling.
Detailed Proposed Experimental Protocol:
This is a theoretical protocol and should be optimized for safety and efficiency in a laboratory setting.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 eq.).
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Solvent and Reagent Addition: Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this mixture, add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
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Substrate Addition: Add ethyl propiolate (1.1-1.5 eq.) to the reaction mixture.
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired Ethyl 3-(2-Pyridyl)propiolate.
Causality Behind Experimental Choices:
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Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
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Copper(I) Co-catalyst: The role of the copper(I) salt is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This accelerates the rate-limiting step of the catalytic cycle.[5]
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Amine Base: The base is essential for neutralizing the hydrohalic acid (HX) generated during the reaction and for the deprotonation of the terminal alkyne to form the acetylide.
Anticipated Reactivity and Applications
The chemical reactivity of Ethyl 3-(2-Pyridyl)propiolate is expected to be dominated by its electron-deficient alkyne, making it a potent Michael acceptor and a dienophile in cycloaddition reactions.
Cycloaddition Reactions
Ethyl 3-(2-Pyridyl)propiolate is an excellent candidate for [3+2] cycloaddition reactions with a variety of 1,3-dipoles, such as azides, nitrones, and nitrile oxides. These reactions provide a direct and atom-economical route to a wide range of five-membered heterocycles. For instance, the reaction with azides would lead to the formation of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry.
Caption: General scheme of a [3+2] cycloaddition reaction involving Ethyl 3-(2-Pyridyl)propiolate.
Michael Additions
The electrophilic nature of the alkyne in Ethyl 3-(2-Pyridyl)propiolate makes it susceptible to Michael addition by a variety of nucleophiles, including amines, thiols, and carbanions. These reactions can be highly stereoselective and provide access to functionalized pyridyl-substituted acrylates, which are valuable synthetic intermediates.
Applications in Drug Discovery
The heterocyclic products derived from Ethyl 3-(2-Pyridyl)propiolate are of significant interest in drug discovery. The pyridine moiety can be tailored to interact with specific enzymatic pockets, while the newly formed heterocyclic ring can be further functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
Characterization
No experimental spectroscopic data for Ethyl 3-(2-Pyridyl)propiolate has been found in the literature. However, the expected spectroscopic signatures can be predicted based on its structure.
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¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), and characteristic signals for the protons on the pyridine ring. The absence of an acetylenic proton signal is a key feature.
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¹³C NMR: The spectrum should display signals for the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridine ring.
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IR Spectroscopy: Key vibrational bands are expected for the C≡C triple bond (around 2200-2250 cm⁻¹), the C=O of the ester (around 1715-1730 cm⁻¹), and the C-O single bond of the ester (around 1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 175.0633, corresponding to the exact mass of C₁₀H₉NO₂.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Ethyl 3-(2-Pyridyl)propiolate is not available. Therefore, precautions should be based on the safety information for related compounds, such as ethyl propiolate and pyridine derivatives.
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Fire and Explosion Hazards: The flammability of this compound is unknown, but as an organic ester, it should be kept away from open flames and sources of ignition.
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Toxicology: The toxicological properties have not been fully investigated. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Propiolate esters can be irritants. Assume the compound is toxic and handle with appropriate care.[6]
Conclusion
Ethyl 3-(2-Pyridyl)propiolate is a molecule with considerable untapped potential in organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this compound is yet to be established, this guide provides a solid foundation based on its known chemical identity and the predictable reactivity of its constituent functional groups. The proposed Sonogashira synthesis offers a reliable entry point for its preparation, and its anticipated utility in cycloaddition and Michael addition reactions opens up avenues for the creation of diverse and novel heterocyclic libraries. It is our hope that this guide will encourage further investigation into the properties and applications of this promising chemical entity.
References
[7] PubChem. Ethyl 3-(pyridin-2-yl)propanoate. [Link]
[8] ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
[9] NROChemistry. Sonogashira Coupling. [Link]
[10] MDPI. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. [Link]
[11] The [3+2]Cycloaddition Reaction. Lecture Notes. [Link]
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